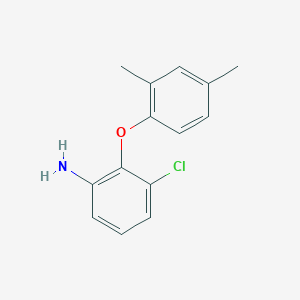

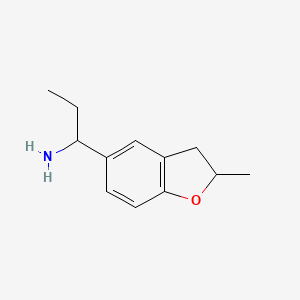

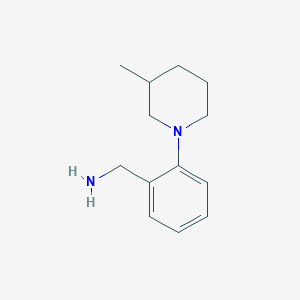

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

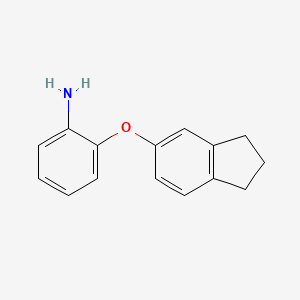

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is a compound that is structurally related to a class of compounds known for their central dopamine-receptor stimulating activity. These compounds are of interest due to their potential therapeutic applications in treating disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, monophenolic 2-(dipropylamino)indans and related compounds have been synthesized and tested for their dopaminergic activity, indicating that the indan structure can be modified to produce active dopaminergic agents . Additionally, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives has been achieved through stereospecific reactions and optical resolution, demonstrating the feasibility of synthesizing structurally complex indene derivatives with potential dopaminergic activity .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has been studied using X-ray diffraction techniques. For example, the crystal and molecular structure of an anchored catechol ligand has been determined, providing insights into the geometry and intramolecular distances that could be relevant for receptor binding .

Chemical Reactions Analysis

The chemical reactivity of indene derivatives has been explored in the context of their dopaminergic activity. The position of hydroxyl groups and the nature of the substituents have been found to significantly influence the dopaminergic activity of these compounds . Moreover, the introduction of a chlorine substituent has been shown to decrease the affinity for dopamine receptors, suggesting that specific structural modifications can have a profound impact on biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine are not detailed in the provided papers, related compounds have been characterized using various analytical techniques such as IR, NMR, and HRMS, which are essential for confirming the structure and purity of synthesized compounds . The pharmacological evaluation of these compounds often involves assessing their binding affinity to dopamine receptors, which is indicative of their potential as therapeutic agents .

Relevant Case Studies

Several case studies have been reported where related indene derivatives have been evaluated for their dopaminergic activity. For instance, the compound 4-hydroxy-2-(dipropylamino)indan has been identified as a potent dopaminergic agent, and its activity has been compared to that of apomorphine . In another study, the enantiomers (+)- and (-)-14b, as well as their derivatives, displayed high affinity and selectivity for the D1 receptor, with behavioral studies in rats suggesting central D1 agonist action . These studies provide valuable insights into the structure-activity relationships of indene derivatives and their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptors Ligands

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine derivatives have been explored for their potential as dopamine receptors ligands. A study synthesized enantiomeric pairs of these compounds, exhibiting affinity for D1 and D2 dopamine receptors. Some derivatives displayed high affinity and selectivity for the D1 receptor, indicating their potential as central D1 agonists, useful in exploring the dopamine system in neurological studies (Claudi et al., 1996).

Modulation of Serotonin Receptors

Research has been conducted on the modulation of 5-HT2A receptor-mediated behaviors in rats using various ligands, including derivatives of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine. This study contributes to understanding the pharmacology of these compounds in relation to serotonin receptors, which is significant in psychiatric and neurological research (Vickers et al., 2001).

Anticancer Activity

Compounds derived from 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine have been investigated for their anticancer properties. A study on the synthesis and evaluation of certain derivatives revealed promising growth inhibition in various cancer cell lines, suggesting potential applications in cancer therapy and research (Karaburun et al., 2018).

Antimicrobial Activity

Derivatives of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine have been synthesized and tested for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents and enhance understanding of the antimicrobial properties of indene-based compounds (Swamy et al., 2019).

Organic Synthesis and Chemical Properties

Research into the chemical properties and synthesis of indene-based compounds, including 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has been extensive. Studies focus on the synthesis of novel compounds and their potential applications in various chemical processes, contributing to the field of organic chemistry and material science (Ali et al., 2010).

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-14-6-1-2-7-15(14)17-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAKGDXAYWVCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

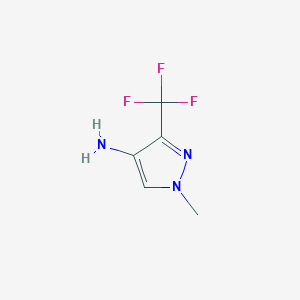

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)